beta-L-fructofuranose
Description
Structure
2D Structure
Properties
CAS No. |
41579-20-8 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m0/s1 |
InChI Key |
RFSUNEUAIZKAJO-AZGQCCRYSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Perspectives on β L Fructofuranose in Contemporary Chemical and Biological Research
Contextualizing β-L-Fructofuranose within Carbohydrate Isomerism and Anomerism
Carbohydrates, or saccharides, are a fundamental class of organic molecules that play crucial roles in biological systems. Their structural diversity is a key feature, arising from various forms of isomerism. Isomers are molecules that share the same chemical formula but have different arrangements of atoms. dypds.com
Stereoisomerism in Monosaccharides
Monosaccharides, the simplest form of carbohydrates, exhibit several types of stereoisomerism, including D-L isomerism, epimerism, and anomerism. bnmv.ac.in
D and L Isomerism: This form of enantiomerism is determined by the orientation of the hydroxyl (-OH) group on the penultimate carbon atom (the second to last carbon in the chain). dypds.comjaypeedigital.com If the -OH group is on the right in a Fischer projection, it is a D-isomer; if it is on the left, it is an L-isomer. dypds.com Most naturally occurring monosaccharides are D-isomers. jaypeedigital.com L-sugars, like L-fructose, are less common in nature but are found as components of some biologically important molecules. researchgate.netresearchgate.net
Cyclic Structures and Anomerism: In aqueous solutions, monosaccharides with five or six carbon atoms, such as fructose (B13574), predominantly exist as cyclic structures rather than open-chain forms. iucr.orglibretexts.org This cyclization occurs through an intramolecular reaction between a carbonyl group (aldehyde or ketone) and a hydroxyl group within the same molecule, forming a hemiacetal or hemiketal. kamrupcollege.co.inlibretexts.org
Fructose, a ketohexose, can form a five-membered ring (a furanose) or a six-membered ring (a pyranose). kamrupcollege.co.inbyjus.com The formation of the furanose ring in fructose involves the hydroxyl group on carbon 5 attacking the ketone group on carbon 2. libretexts.orglibretexts.org This ring closure creates a new chiral center at the former carbonyl carbon, now called the anomeric carbon (C2 in fructose). iucr.orgkamrupcollege.co.in
The two possible stereoisomers formed at the anomeric carbon are called anomers , designated as α (alpha) and β (beta). kamrupcollege.co.in In the case of L-sugars, the β-anomer is the one where the hydroxyl group on the anomeric carbon is cis to the CH₂OH group at the highest-numbered chiral carbon (C5 in fructose). libretexts.orgaskiitians.com Conversely, in the α-anomer, the hydroxyl group is trans to this CH₂OH group. libretexts.org
Therefore, β-L-fructofuranose is the specific anomer of the L-isomer of fructose that has formed a five-membered furanose ring, with the hydroxyl group at the anomeric carbon (C2) in the β-configuration. It is the enantiomer (mirror image) of β-D-fructofuranose. nih.gov
Academic Relevance and Research Landscape
While D-sugars have historically dominated the focus of carbohydrate research due to their prevalence in nature, there is a growing interest in the study of L-sugars and their derivatives. researchgate.netresearchgate.net This interest stems from their unique biological properties and potential applications.
Synthesis and Study of L-Sugars
The chemical synthesis of L-sugars, including L-fructose, is a significant area of research. researchgate.netresearchgate.net These synthetic routes are crucial as L-sugars are often rare and expensive to obtain commercially. researchgate.net Researchers are continually developing efficient and cost-effective methods to produce L-hexoses from more abundant D-sugars. researchgate.netresearchgate.net
Biological Significance and Applications
L-sugars are key components of various biologically active molecules, including:
Antibiotics researchgate.netresearchgate.net
Bioactive oligosaccharides researchgate.net
Clinically useful nucleoside analogues, which can have antiviral and anticancer properties researchgate.net
The study of L-sugar conformations, such as the puckering of the furanose ring in β-L-fructofuranose, is important for understanding their interactions with enzymes and other biological molecules. iucr.org The conformation of a sugar molecule can significantly influence its biological activity. iucr.orgacs.org
Research on Fructose Isomers
In solution, D-fructose exists as an equilibrium mixture of its different isomers: β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, and α-D-fructopyranose, along with a small amount of the open-chain form. wikipedia.orgabo.fi The distribution of these tautomers is influenced by factors such as solvent and temperature. wikipedia.org While much of the research has focused on the D-isomers of fructose due to their role in diet and metabolism, the study of L-fructose and its anomers like β-L-fructofuranose provides valuable insights into fundamental carbohydrate chemistry and opens avenues for the development of novel bioactive compounds.
Synthetic Methodologies and Chemical Derivatization of β L Fructofuranose
Stereoselective Chemical Synthesis of L-Fructose Analogues
The synthesis of L-fructose and its analogues is of significant interest due to their potential applications as rare sugar building blocks. A scalable and efficient chemical synthesis of L-fructose has been developed starting from the readily available L-sorbose. This process is characterized by the use of inexpensive starting materials and simple, safe experimental procedures, allowing for large-scale production with high purity. nih.govresearchgate.net The primary challenge in synthesizing L-fructose analogues, particularly glycosides, lies in controlling the stereochemistry at the anomeric center.
Strategies for Anomeric Control in Fructofuranosylation
Achieving stereocontrol in the formation of glycosidic bonds is a central theme in carbohydrate synthesis. nih.gov For fructofuranosylation, controlling the anomeric outcome to selectively form the β-glycoside is particularly challenging. Traditional glycosylation methods often yield mixtures of α- and β-anomers.
One of the most effective strategies for achieving 1,2-trans glycosides is through neighboring group participation . nih.govbeilstein-journals.org In this approach, a protecting group at the C-3 position (vicinal to the anomeric C-2 center in fructofuranosides) can participate in the reaction mechanism. An acyl-type protecting group, such as a benzoyl group, can attack the transient oxocarbenium ion intermediate formed at the anomeric center. This participation leads to the formation of a cyclic acyloxonium ion intermediate, which effectively blocks one face of the furanose ring. beilstein-journals.orgnih.gov The incoming glycosyl acceptor can then only attack from the opposite face, leading to the stereoselective formation of the 1,2-trans-glycoside. For β-L-fructofuranose, this strategy would be aimed at forming the α-L-fructofuranoside.
Conversely, achieving the 1,2-cis linkage (β-L-fructofuranoside) requires suppression of neighboring group participation by using non-participating protecting groups (e.g., benzyl (B1604629) ethers) and careful selection of reaction conditions, including solvent and temperature, to influence the stereochemical outcome. researchgate.net
Application of Modern Glycosylation Methodologies (e.g., Intramolecular Aglycone Delivery)
Modern glycosylation techniques offer more sophisticated control over stereoselectivity. Intramolecular Aglycone Delivery (IAD) has emerged as a powerful strategy for the construction of challenging glycosidic linkages, including 1,2-cis-β-glycosides. wikipedia.orgacs.orgrsc.org In the IAD approach, the glycosyl acceptor is first tethered to the glycosyl donor. Upon activation of the anomeric center, the glycosylation occurs intramolecularly, with the tether directing the delivery of the aglycone to a specific face of the donor. wikipedia.org
This methodology has been successfully applied to the synthesis of β-D-fructofuranosides, and the principles are directly transferable to the L-enantiomer. For instance, a hydrogen-bond-mediated aglycone delivery approach has been developed using a 6-picoloyl-protected fructofuranosyl thioglycoside as the donor. figshare.com The picoloyl group positions the acceptor via hydrogen bonding, facilitating its delivery to the β-face of the anomeric center upon activation, leading to the desired β-fructofuranoside. figshare.com This method has proven effective for a variety of donors and acceptors and has been applied to the synthesis of oligosaccharides. figshare.com
Another application of IAD involves tethering the donor and acceptor via a silicon linkage. The glycosyl acceptor is tethered to the C-2-O-protecting group, and upon activation of the anomeric leaving group, the tethered aglycone traps the oxocarbenium ion from the β-face, ensuring the formation of the 1,2-cis-β-glycoside. wikipedia.org
Table 1: Methodologies for Stereoselective Fructofuranosylation
| Methodology | Glycosyl Donor Example | Key Feature | Outcome |
| Neighboring Group Participation | 3-O-Benzoyl-L-fructofuranosyl bromide | Participation of the C-3 benzoyl group forms a cyclic intermediate, blocking one face of the ring. | Favors 1,2-trans glycoside formation (α-L-fructofuranoside). |
| Intramolecular Aglycone Delivery (IAD) | 6-Picoloyl-D-fructofuranosyl thioglycoside | Acceptor is pre-positioned via a tether or non-covalent interaction (hydrogen bonding) for delivery to one face. | Highly selective for 1,2-cis glycoside formation (β-D-fructofuranoside). |
| Silicon Tethering (IAD) | C-2-O-silylether linked acceptor | A mixed silaketal tethers the acceptor to the donor, ensuring delivery from a specific direction. | Stereospecific formation of β-glycosides. wikipedia.org |
Derivatization Strategies for β-L-Fructofuranose
The β-L-fructofuranose scaffold can be chemically modified at its various hydroxyl groups or through reactions involving the anomeric center to generate a wide array of derivatives with unique properties and potential applications.
Synthesis of Glycoconjugates and Modified Fructofuranosides
Glycoconjugates, molecules where a carbohydrate is covalently attached to another chemical species like a protein or lipid, are vital in numerous biological processes. researchgate.net The synthesis of glycoconjugates involving β-L-fructofuranose requires the selective activation of the anomeric position or a specific hydroxyl group for linkage to the non-carbohydrate moiety.
Enzymatic synthesis offers a route to specific fructofuranosides. For example, β-fructofuranosidase from Saccharomyces cerevisiae can be used to synthesize methyl fructoside from sucrose (B13894) and methanol. nih.gov By controlling reaction conditions such as pH and temperature, the enzymatic synthesis can be optimized to favor the formation of the desired fructoside over hydrolysis. nih.gov
Chemical synthesis of modified fructofuranosides often involves the use of protecting groups to ensure that reaction occurs at the desired position. This allows for the introduction of various functional groups, creating analogues for biological studies or as building blocks for more complex molecules.
Preparation of Spirocyclic Derivatives from Fructofuranose
Spiroketals are a class of compounds where two rings are joined at a single carbon atom. Fructose (B13574) is an ideal precursor for the synthesis of carbohydrate-derived spiroketals due to its keto-anomeric center. A prominent example is the formation of di-D-fructose dianhydrides (DFAs) , which are bis-spiroketal tricyclic disaccharides formed by the acid-catalyzed or thermal dimerization of D-fructose. nih.govresearchgate.netacs.orgresearchgate.net Although these studies focus on D-fructose, the chemical principles are identical for the synthesis of di-L-fructose dianhydrides from L-fructose.
The formation mechanism involves the generation of a fructosyl oxacarbenium ion, which then glycosylates a second fructose molecule. nih.gov A subsequent intramolecular spiroketalization event forms the final tricyclic structure. nih.gov The stereochemical outcome of this process can be controlled to some extent by reaction conditions, but often a mixture of isomers is produced. nih.gov
More advanced strategies, such as intramolecular aglycone delivery (IAD), have been employed for the stereoselective synthesis of specific DFA isomers. acs.orgacs.org In this approach, two fructofuranose precursors are tethered together, for instance with a xylylene spacer. Treatment with a Lewis acid like trifluoromethanesulfonic acid promotes a one-pot glycosylation-spiroketalization cascade, where the rigid tether governs the stereochemical outcome, leading to the formation of C₂-symmetric DFAs. acs.orgacs.org
Table 2: Synthesis of Spirocyclic Fructose Derivatives
| Starting Material | Reagents/Conditions | Product Type | Key Feature |
| D-Fructose | Protic acid (e.g., HF), heat | Mixture of di-D-fructose dianhydrides (DFAs) | Dimerization followed by double intramolecular spiroketalization. nih.gov |
| Xylylene-tethered D-fructofuranose derivative | Trifluoromethanesulfonic acid, CH₂Cl₂ | C₂-symmetric di-D-fructose dianhydride | Intramolecular aglycone delivery controls the stereochemistry of the spiroketalization. acs.orgacs.org |
| 1,2-O-isopropylidene-β-D-fructofuranose precursors | Boron trifluoride diethyl etherate | Di-D-fructose 1,2':2,1'-dianhydrides | One-pot glycosylation-spiroketalization of acetal (B89532) precursors. researchgate.net |
Formation of Furan (B31954) Derivatives and Anhydro-Fructofuranoses
The acid-catalyzed dehydration of fructose is a well-established route to valuable furan derivatives. The most prominent product is 5-(hydroxymethyl)furfural (HMF) , a platform chemical with wide-ranging applications. portico.orgnih.govresearchgate.netresearchgate.net The reaction involves the elimination of three molecules of water from the fructose molecule. nih.govresearchgate.net The furanose form of fructose is more reactive towards dehydration than the pyranose form, making fructose an ideal substrate for HMF production. portico.org A variety of acid catalysts, including mineral acids, metal chlorides, and solid acids, have been employed to facilitate this transformation in different solvent systems. portico.orgnih.gov
In addition to dehydration leading to aromatic furans, intramolecular dehydration can lead to the formation of anhydro-fructofuranoses . These compounds are bicyclic structures formed by the elimination of a molecule of water between the anomeric hydroxyl group and another hydroxyl group within the same sugar molecule. For example, treatment of D-fructose with anhydrous hydrogen fluoride (B91410) can yield various di-D-fructose dianhydrides, which are themselves complex anhydro-sugars formed from two fructose units. nih.govacs.org Simpler anhydro sugars can also be formed under specific conditions, representing another important class of fructose derivatives.
Enzymology and Biocatalysis Involving β L Fructofuranose
β-Fructofuranosidases: Molecular Characterization and Catalytic Mechanisms
β-Fructofuranosidases (EC 3.2.1.26), also known as invertases, are enzymes that catalyze the hydrolysis of terminal non-reducing β-D-fructofuranoside residues in various substrates. nih.gov Their molecular architecture and the specific arrangement of amino acids within the active site are fundamental to their catalytic prowess and diverse applications in biotechnology.
Structural Determinants of β-Fructofuranosidase Activity and Specificity
β-Fructofuranosidases are classified into the Glycoside Hydrolase family 32 (GH32), which is characterized by a distinct bimodular architecture. nih.govtandfonline.com The structure consists of a catalytic N-terminal domain folded into a five-blade β-propeller and a C-terminal β-sandwich domain. nih.govresearchgate.net The active site is located within a central cavity of the β-propeller structure. mdpi.com
The catalytic activity is governed by a triad (B1167595) of key acidic residues conserved across the GH32 family. nih.govresearchgate.netmdpi.com These residues are located within three specific motifs:
An Aspartic acid (Asp) in the WMNDPNG motif acts as the catalytic nucleophile.
Another Aspartic acid (Asp) in the FRDP motif functions to stabilize the transition state.
A Glutamic acid (Glu) in the ECP motif serves as the general acid/base catalyst. researchgate.netmdpi.com
Role of N-Glycosylation in Enzyme Oligomerization and Functionality
Many β-fructofuranosidases, particularly from yeast sources, are heavily glycosylated glycoproteins that exist as dimers or higher-order oligomers. N-glycosylation—the attachment of oligosaccharide chains (glycans) to asparagine residues—plays a critical role in the proper folding, stability, and oligomeric assembly of these enzymes.
A notable example is the β-fructofuranosidase from the yeast Xanthophyllomyces dendrorhous (XdINV), a highly glycosylated protein that functions as a homodimer. nih.govnih.govglicoenz.org Structural studies have revealed that its dimerization is mediated by a long C-terminal extension in conjunction with an N-linked glycan. nih.govnih.govglicoenz.orgresearchgate.net The removal of specific N-glycosylation sites has been shown to be detrimental to the formation of the functional dimer, suggesting that these glycan modifications are essential for achieving the correct quaternary structure required for activity. nih.gov
Kinetic Characterization and Substrate Specificity of Fructofuranosidases
β-Fructofuranosidases generally exhibit broad substrate specificity, with the ability to hydrolyze a range of carbohydrates containing terminal β-fructofuranosyl residues. oup.comnih.gov Common substrates include sucrose (B13894), raffinose, and fructooligosaccharides like 1-kestose (B104855) and nystose. nih.govoup.comnih.gov The kinetic parameters of these enzymes vary depending on the microbial source and the specific substrate. For instance, the enzyme from Rhodotorula dairenensis hydrolyzes sucrose much more efficiently than it does 1-kestose, as indicated by a significantly higher kcat/Km ratio for sucrose. oup.comoup.com Similarly, the enzyme from X. dendrorhous hydrolyzes sucrose about 4.2 times more efficiently than 1-kestose. nih.govasm.org This demonstrates a general preference for sucrose as a substrate, though other fructans are readily processed.
Table 1: Kinetic parameters of β-fructofuranosidases from different yeast sources for the hydrolysis of sucrose and 1-kestose. Data compiled from multiple studies. oup.comnih.govoup.com
Exploration of Active Site Plasticity and Substrate Binding Modes
The ability of β-fructofuranosidases to perform both hydrolysis and transfructosylation (synthesis) is a direct result of the plasticity of their active sites. The active site can accommodate substrates in different orientations, which determines the reaction outcome. Structural analysis of the XdINV enzyme has shown that its active site contains at least four substrate-binding subsites. nih.govnih.govresearchgate.net
A key feature contributing to this plasticity is a flexible loop (residues Glu-334–His-343 in XdINV) that is essential for binding sucrose and β(2-1)-linked oligosaccharides. nih.govnih.gov In contrast, substrates that lead to the formation of neo-FOS, such as those with β(2-6) linkages, are accommodated through a different binding mode, primarily involving stacking interactions with a tryptophan residue (Trp-105). nih.govresearchgate.net This demonstrates how subtle conformational changes and different interactions within a flexible active site can dictate the type of glycosidic bond formed, leading to a variety of products. Mutagenesis studies on key residues have confirmed their role in controlling substrate binding and have even allowed for the redesign of the enzyme's transfructosylating specificity. nih.gov
Enzymatic Synthesis of Fructooligosaccharides (FOS) and Novel Glycosyl-Compounds
At high substrate concentrations, the transfructosylating activity of β-fructofuranosidases becomes dominant over hydrolysis, enabling the synthesis of FOS. mdpi.com These enzymes catalyze the transfer of a fructosyl moiety from a donor substrate (typically sucrose) to an acceptor molecule, which can be another sucrose molecule or a growing FOS chain.
Production of Diverse FOS Series (e.g., ¹F-FOS, ⁶F-FOS, Neo-FOS)
The structural diversity of FOS arises from the different glycosidic linkages formed by enzymes from various microbial sources. This specificity allows for the targeted production of different FOS series:
¹F-FOS (Inulin-type): These FOS contain β(2-1) linkages. Enzymes from fungi like Aspergillus niger and Aspergillus kawachii are well-known for producing this series, with 1-kestose being the primary product. tandfonline.commdpi.com
⁶F-FOS (Levan-type): Characterized by β(2-6) linkages, this series includes 6-kestose (B12071499). The β-fructofuranosidase from Schwanniomyces occidentalis is a high producer of 6-kestose. rsc.orgscispace.com
Neo-FOS (6G-FOS series): In this unique series, the fructosyl moiety is transferred to the glucose unit of sucrose via a β(2-6) linkage, forming neokestose. nih.gov The enzyme from Xanthophyllomyces dendrorhous is distinctive for its ability to synthesize neo-FOS as its main transglycosylation product. nih.govglicoenz.orgasm.org
The enzyme from Rhodotorula dairenensis is particularly versatile, capable of producing a mixture of all three FOS series, though it synthesizes 6-kestose in the greatest amount. mdpi.comnih.govoup.com This highlights the remarkable biocatalytic potential of β-fructofuranosidases to generate a wide array of valuable glycosyl-compounds based on their inherent structural and functional properties.
Table 2: Examples of β-fructofuranosidases from different microbial sources and the primary series of Fructooligosaccharides (FOS) they synthesize. nih.govtandfonline.comoup.comscispace.com
Transfructosylation Mechanisms and Acceptor Substrate Flexibility
The enzymatic synthesis of oligosaccharides from β-L-fructofuranose donors, primarily sucrose, is governed by the transfructosylation activity of β-fructofuranosidases (EC 3.2.1.26). This process involves a double displacement mechanism catalyzed by enzymes belonging to glycoside hydrolase (GH) families, such as GH32 and GH68. nih.gov The reaction initiates when the enzyme binds to a sucrose molecule, forming a Michaelis complex. Subsequently, glucose is released, and a covalent fructosyl-enzyme intermediate is formed. nih.govresearchgate.net This intermediate can then undergo one of two pathways: hydrolysis, where it reacts with water to release fructose (B13574), or transfructosylation, where it transfers the fructosyl group to an acceptor molecule. nih.govresearchgate.net
The regioselectivity of the transfructosylation—the specific hydroxyl group on the acceptor molecule to which the fructosyl unit is attached—is a critical aspect of the mechanism. For instance, different β-fructofuranosidases exhibit distinct preferences. The β-fructofuranosidase from Zymomonas mobilis (FFZm) primarily catalyzes β-(2→1)-transfructosylation, leading to the formation of 1-kestose. nih.govresearchgate.net In contrast, other enzymes can produce a variety of linkages, including the β-(2→6) bond found in levan-type FOS or the formation of neo-FOS, as seen with the enzyme from Xanthophyllomyces dendrorhous. mdpi.comnih.gov The structural determinants within the enzyme's active site, such as specific amino acid residues, dictate this regioselectivity by orienting the acceptor substrate appropriately for catalysis. nih.govresearchgate.net
A key feature of many β-fructofuranosidases is their remarkable acceptor substrate flexibility. While sucrose is a common acceptor for producing FOS, these enzymes can fructosylate a wide array of other hydroxylated compounds. The β-fructofuranosidase from Rhodotorula dairenensis (RdINV), for example, has been shown to modify 19 different compounds, successfully fructosylating eight different sugars and four alditols. mdpi.com This promiscuity allows for the synthesis of novel fructo-conjugates with potential applications in the food and pharmaceutical industries. mdpi.comresearchgate.net Similarly, the enzyme from Schwanniomyces occidentalis can fructosylate small sugars and alditols like mannitol (B672) and erythritol. researchgate.net The plasticity of the active site, including flexible loops and key residues like tryptophan for stacking interactions, enables the accommodation of these diverse acceptor substrates. nih.gov
Table 1: Examples of Acceptor Substrate Flexibility in β-Fructofuranosidases This table is interactive and can be sorted by clicking on the column headers.
| Enzyme Source | Acceptor Substrates | Fructosylated Products | Reference |
|---|---|---|---|
| Rhodotorula dairenensis | 19 hydroxylated compounds (sugars, alditols) | Novel glycosyl-compounds | mdpi.com |
| Schwanniomyces occidentalis | Mannitol, Erythritol, Glucose | Fructosyl-erythritol, Blastose | researchgate.net |
| Xanthophyllomyces dendrorhous | α-glucosides | Neo-FOS (e.g., Neokestose) | nih.gov |
| Arthrobacter arilaitensis | Puerarin, Mangiferin | Fructosyl puerarin, Fructosyl mangiferin | acs.org |
Engineering of Biocatalytic Systems for Enhanced Production
To harness the full potential of β-fructofuranosidases for industrial applications, significant research has focused on engineering biocatalytic systems to improve enzyme production, stability, and catalytic efficiency.
Heterologous Expression Systems for β-Fructofuranosidases
Native microorganisms often produce β-fructofuranosidases at low levels, insufficient for commercial-scale production. Heterologous expression, which involves cloning the gene for the desired enzyme and expressing it in a well-characterized host organism, is a powerful strategy to overcome this limitation. The methylotrophic yeast Pichia pastoris is a widely used and highly effective host for this purpose.
For example, the β-fructofuranosidase from Xanthophyllomyces dendrorhous was overproduced in P. pastoris, resulting in an activity level of approximately 15 U/mL. nih.gov This represented a 1,500-fold increase compared to previous heterologous expression attempts and doubled the activity achieved by the native producer. nih.gov Similarly, the β-fructofuranosidase from Rhodotorula dairenensis was successfully expressed in P. pastoris, yielding a highly glycosylated, active protein whose biochemical properties were comparable to the native enzyme. mdpi.com
Prokaryotic systems like Escherichia coli are also utilized for heterologous expression due to their rapid growth and ease of genetic manipulation. researchgate.netnih.gov Researchers have developed fusion protein systems in E. coli using β-fructofuranosidase from Arthrobacter arilaitensis to enhance the secretion and soluble expression of various proteins. nih.gov While challenges such as proper protein folding and post-translational modifications (like glycosylation) can be more significant in prokaryotic hosts, they remain a valuable tool for producing these enzymes.
Table 2: Comparison of Heterologous Expression Systems for β-Fructofuranosidases This table is interactive and can be sorted by clicking on the column headers.
| Enzyme Source | Expression Host | Key Outcome | Reference |
|---|---|---|---|
| Xanthophyllomyces dendrorhous | Pichia pastoris | ~1500-fold increase in activity over previous systems | nih.gov |
| Rhodotorula dairenensis | Pichia pastoris | Production of active, highly glycosylated enzyme (170 kDa) | mdpi.com |
| Arthrobacter sp. 10138 | Escherichia coli | Expression of a thermostable β-fructofuranosidase | researchgate.net |
| Arthrobacter arilaitensis | Escherichia coli | Development of a fusion tag system for secretory expression | nih.gov |
Directed Evolution and Rational Design for Biocatalyst Improvement
Beyond increasing production levels, protein engineering techniques are employed to enhance the intrinsic properties of β-fructofuranosidases, such as their catalytic efficiency, substrate specificity, and stability. The two primary approaches are rational design and directed evolution. researchgate.net
Rational design relies on detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism. researchgate.netcaltech.edu By identifying key amino acid residues in the active site, scientists can introduce specific mutations (site-directed mutagenesis) to alter the enzyme's function in a predictable way. For instance, mutations at positions Gln-176, Gln-228, and Asn-254 in the β-fructofuranosidase from Schwanniomyces occidentalis were shown to modulate its transferase activity. researchgate.net The N254T variant, for example, enhanced the production of fructosyl-erythritol by approximately 30% and total FOS by 48%. researchgate.net This approach has also been used to identify the structural factors responsible for the regioselectivity of transfructosylation in the Zymomonas mobilis enzyme. nih.gov
Directed evolution, in contrast, mimics the process of natural selection in the laboratory. caltech.edunih.gov It involves generating large libraries of enzyme variants through random mutagenesis and/or gene recombination, followed by high-throughput screening to identify mutants with desired improvements. researchgate.net This method does not require prior knowledge of the enzyme's structure or mechanism.
Often, a semi-rational approach combining both strategies is most effective. nih.gov This was demonstrated with the β-fructofuranosidase Fru6 from A. arilaitensis, which naturally produces the trisaccharide 6-kestose but no larger oligosaccharides. acs.org Through a semi-rational design involving site-saturation mutagenesis at key positions identified through structural analysis, variants were created that not only improved the yield of 6-kestose (up to 335 g/L) but also gained the ability to synthesize tetrasaccharides, including a new type called 1,6-nystose. acs.org The combinatorial mutant S165A/H357A was particularly effective, showcasing how targeted engineering can reshape the enzyme's active site to accommodate bulkier substrates and promote novel catalytic activities. acs.org
Metabolic and Biological Interplay of β L Fructofuranose
Investigations into Fructose (B13574) Metabolism Pathways and Interconversions
The metabolism of fructose, known as fructolysis, primarily occurs in the liver, with the kidneys and small intestine also playing a role. nih.govpharmacy180.com Unlike glucose, fructose metabolism is not regulated by insulin. nih.gov The initial and most critical step is the phosphorylation of fructose, which effectively traps it within the cell. pharmacy180.comwikipedia.org
This phosphorylation can occur via two main pathways:
Via Fructokinase (Ketohexokinase): This is the principal pathway for fructose metabolism in the liver, kidneys, and small intestine. nih.govpharmacy180.com Fructokinase (KHK) phosphorylates fructose at the first carbon position to form fructose-1-phosphate (B91348) (F1P). themedicalbiochemistrypage.orgyoutube.com This enzyme has a high affinity (low Km) for fructose, allowing for its rapid phosphorylation. pharmacy180.comwikipedia.org The rapid activity of fructokinase can lead to a temporary depletion of intracellular adenosine (B11128) triphosphate (ATP). nih.govthemedicalbiochemistrypage.org
Via Hexokinase: In tissues like adipose tissue and muscle, hexokinase can phosphorylate fructose to fructose-6-phosphate (B1210287) (F6P), an intermediate of glycolysis. nih.govmdpi.com However, hexokinase has a much higher affinity for glucose, which competitively inhibits the phosphorylation of fructose. nih.gov Therefore, this pathway is significant only when fructose concentrations are unusually high and glucose levels are low. pharmacy180.com
Following phosphorylation to F1P in the liver, the pathway proceeds with the cleavage of F1P by aldolase (B8822740) B. nih.govgssiweb.org This reaction yields two triose-phosphate molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. nih.govthemedicalbiochemistrypage.org
These two products then enter the glycolytic pathway:
Dihydroxyacetone phosphate (DHAP) is directly converted to glyceraldehyde-3-phosphate (G3P) by the enzyme triosephosphate isomerase. nih.govwikipedia.org
Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P) by triokinase. nih.govthemedicalbiochemistrypage.org
Both molecules of G3P can then proceed through the remaining steps of glycolysis or be used as substrates for gluconeogenesis or lipogenesis. nih.govwikipedia.org A key feature of this pathway is that it bypasses the primary rate-limiting step of glycolysis, which is catalyzed by phosphofructokinase-1 (PFK-1). nih.gov This lack of a major regulatory checkpoint allows for a rapid and unrestricted flow of fructose-derived carbons into the triose-phosphate pool. nih.gov
Table 1: Key Enzymes in Fructose Phosphorylation and Triose-Phosphate Entry
| Enzyme | Substrate | Product | Tissue Location | Regulatory Notes |
|---|---|---|---|---|
| Fructokinase (Ketohexokinase) | Fructose | Fructose-1-phosphate (F1P) | Liver, Kidney, Small Intestine | High affinity for fructose; not regulated by insulin. nih.govpharmacy180.com |
| Hexokinase | Fructose | Fructose-6-phosphate (F6P) | Adipose Tissue, Muscle | Low affinity for fructose; competitively inhibited by glucose. nih.govpharmacy180.com |
| Aldolase B | Fructose-1-phosphate (F1P) | DHAP and Glyceraldehyde | Liver, Kidney, Small Intestine | Can also cleave fructose-1,6-bisphosphate. pharmacy180.com |
| Triokinase | Glyceraldehyde | Glyceraldehyde-3-phosphate (G3P) | Liver | Phosphorylates the glyceraldehyde produced from F1P cleavage. gssiweb.org |
While the majority of fructose metabolized by the body comes from dietary sources, humans and other mammals can also produce fructose endogenously. nih.govresearchgate.net The primary mechanism for this synthesis is the polyol pathway (also known as the sorbitol pathway). nih.govnih.gov This pathway is active in various tissues, including the liver, kidneys, and brain. nih.govresearchgate.net
The polyol pathway consists of two main enzymatic reactions:
Aldose Reductase: This enzyme reduces glucose to sorbitol. nih.govnih.gov
Sorbitol Dehydrogenase: Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase. nih.govnih.gov
This endogenous production of fructose is physiologically important as it provides the primary energy source for sperm cells. nih.gov However, under certain conditions, such as hyperglycemia or ischemia, the activation of the polyol pathway can increase. nih.govresearchgate.net The resulting endogenous fructose production and its subsequent metabolism have been implicated in the development of metabolic syndrome and kidney disease. nih.gov In plants, fructose can be produced through the isomerization of other sugars like glucose and mannose, but these pathways are not documented in most mammals. nih.gov
Functional Roles and Mechanisms within Biological Systems
Fructose serves as a significant carbon source for several key metabolic processes, particularly within hepatocytes. nih.gov Because its metabolism bypasses the PFK-1 regulatory step, fructose can be rapidly converted into precursors for glycolysis, gluconeogenesis (the synthesis of glucose), and lipogenesis (the synthesis of fatty acids). nih.gov
The metabolic fate of fructose-derived carbons is dependent on the cell's energy status:
Glycogen (B147801) Replenishment: Fructose is an effective substrate for replenishing liver glycogen stores. wikipedia.org The DHAP and glyceraldehyde-3-phosphate produced from fructolysis can be readily channeled through the gluconeogenic pathway to form glucose-6-phosphate, which is then converted to glycogen. wikipedia.org
Triglyceride Synthesis: When glycogen stores are replete and energy intake is excessive, the fructose-derived triose phosphates are further metabolized through glycolysis to pyruvate (B1213749) and then to acetyl-CoA. wikipedia.org Acetyl-CoA is a primary building block for de novo lipogenesis, leading to the synthesis of free fatty acids and, ultimately, triglycerides. wikipedia.org Fructose can provide the carbon backbone (via DHAP conversion to glycerol-3-phosphate) and the fatty acid chains for triglyceride synthesis. wikipedia.org
Energy Production: The intermediates of fructolysis enter the glycolytic pathway, leading to the production of pyruvate, which can then enter the Krebs cycle for the generation of ATP through oxidative phosphorylation. nih.gov
Lactate (B86563) Production: A significant portion of metabolized fructose can be converted to lactate in the liver, which is then released into the bloodstream to be used as an energy source by other tissues. wikipedia.orggssiweb.org
Table 2: Metabolic Fates of Fructose in the Liver
| Metabolic Pathway | Key Intermediates | Primary Outcome |
|---|---|---|
| Glycolysis / Energy Production | Pyruvate, Acetyl-CoA | ATP Generation nih.gov |
| Gluconeogenesis | DHAP, G3P, Glucose-6-Phosphate | Glucose Production nih.gov |
| Glycogenesis | Glucose-1-Phosphate, UDP-Glucose | Liver Glycogen Storage wikipedia.org |
| Lipogenesis | Acetyl-CoA, Glycerol-3-Phosphate | Triglyceride and Fatty Acid Synthesis wikipedia.org |
The absorption of fructose from the diet and its entry into cells is mediated by specific transporter proteins. The primary transporter responsible for fructose uptake is the glucose transporter 5 (GLUT5), also known as SLC2A5. nih.govnih.gov
GLUT5 is a facilitative transporter, meaning it moves fructose across cell membranes down its concentration gradient without requiring energy. nih.gov It exhibits a high specificity and affinity for fructose. nih.govmdpi.com Key characteristics of GLUT5 include:
Location: It is primarily located on the apical (lumen-facing) membrane of enterocytes in the small intestine, where it is responsible for absorbing dietary fructose. nih.govresearchgate.net It is also found in other tissues, including the kidneys, skeletal muscle, and brain. wikipedia.org
Specificity: Unlike other glucose transporters such as GLUT2, GLUT5 is highly specific for fructose and does not transport glucose or galactose effectively. mdpi.comresearchgate.net Recent research using fluorescently labeled fructose isomers has confirmed that fructofuranose mimetics are preferentially taken up by GLUT5. nih.gov
Insulin Independence: The transport of fructose via GLUT5 is not regulated by insulin. wikipedia.org
Once inside the enterocyte, fructose can be partially metabolized or transported out of the cell across the basolateral membrane into the portal circulation, a process which can involve GLUT2. nih.govresearchgate.net From the portal vein, fructose is efficiently taken up by the liver for metabolism. gssiweb.org
Integration within Metabolic Networks and Systems Biology
Fructose metabolism is intricately woven into the central carbon metabolic network of the cell. The entry of fructose-derived carbons at the level of triose-phosphates means they can flow into multiple interconnected pathways, including glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway, and lipogenesis. nih.govresearchgate.net This integration has significant implications for cellular homeostasis and is a key area of study in systems biology. nih.gov
Systems biology approaches use computational and mathematical models to understand the complex interactions within biological systems. cpsbb.eu In the context of fructose metabolism, these models aim to:
Analyze Metabolic Flux: Kinetic models help predict the flow of metabolites (flux) through different pathways under various conditions, such as after a high-fructose meal. cpsbb.eu This can reveal how the influx of fructose carbons alters the balance between energy production, storage, and biosynthesis.
Identify Regulatory Nodes: By modeling the entire metabolic network, researchers can identify key enzymes and control points that regulate the distribution of fructose-derived metabolites. nih.gov Although fructose metabolism bypasses the main PFK-1 checkpoint, its integration with glycolysis, gluconeogenesis, and fatty acid synthesis is subject to complex allosteric and transcriptional regulation. nih.gov
Understand Disease Mechanisms: Metabolic network analysis is crucial for understanding how dysregulation of fructose metabolism contributes to diseases like non-alcoholic fatty liver disease, obesity, and type 2 diabetes. nih.govnih.gov These are often considered network diseases, where the primary defect's impact is determined by the adaptive response of the entire metabolic system. nih.gov
Analysis of Branched Metabolic Pathways
The metabolism of fructose in various organisms, primarily studied for the D-isomer, involves several key enzymatic steps that can lead to branched pathways. While the specific entry and processing of β-L-fructofuranose are not well-detailed, it is plausible that it would intersect with general fructose metabolic routes, potentially after enzymatic conversion.
Fructose metabolism can diverge into several critical pathways, influencing central carbon metabolism. A primary branch point occurs after the phosphorylation of fructose. In many bacteria, fructose is transported into the cell and phosphorylated to fructose-1-phosphate by a fructose-specific phosphotransferase system (PTS). This is subsequently phosphorylated to fructose-1,6-bisphosphate, which then enters the glycolytic pathway.
Alternatively, in some organisms, fructose can be phosphorylated to fructose-6-phosphate, another glycolytic intermediate. This conversion allows the carbon skeleton of fructose to be directed towards either energy production through glycolysis and the citric acid cycle or biosynthetic pathways such as the pentose phosphate pathway, which generates precursors for nucleotide and amino acid synthesis.
The table below illustrates potential key enzymes and the metabolic branch points in fructose metabolism, which may be relevant for understanding the fate of β-L-fructofuranose, assuming it can be converted to intermediates of these pathways.
| Enzyme | Substrate | Product | Metabolic Pathway | Branch Point Significance |
| Fructokinase | Fructose | Fructose-1-phosphate | Fructolysis | Directs fructose into a specific metabolic route separate from the initial steps of glycolysis. |
| Hexokinase | Fructose | Fructose-6-phosphate | Glycolysis | Allows fructose to enter the main glycolytic pathway directly. |
| 1-Phosphofructokinase | Fructose-1-phosphate | Fructose-1,6-bisphosphate | Fructolysis/Glycolysis | Commits the fructose carbon skeleton to the central glycolytic pathway. |
| Aldolase | Fructose-1,6-bisphosphate | Dihydroxyacetone phosphate & Glyceraldehyde-3-phosphate | Glycolysis | Splits the six-carbon sugar into three-carbon units for further metabolism. |
| Transketolase/Transaldolase | Fructose-6-phosphate | Various intermediates | Pentose Phosphate Pathway | Diverts fructose carbons to produce NADPH and precursors for nucleotide synthesis. |
Plant-Microbe Interactions and Metabolite Modulation
The rhizosphere, the soil region directly influenced by plant roots, is a hub of chemical communication between plants and microorganisms. Root exudates, containing a variety of compounds including sugars, play a crucial role in shaping the microbial community and mediating these interactions. While the presence of D-fructose in root exudates is well-documented, the specific role of β-L-fructofuranose is not. However, the general functions of fructose in this context can provide insights into its potential roles.
Sugars in root exudates serve as a primary carbon and energy source for soil microbes. The composition of these exudates can selectively promote the growth of certain microbial populations, thereby modulating the structure of the rhizosphere microbiome. Fructose, as a readily metabolizable sugar, can influence the proliferation of beneficial microbes, such as plant growth-promoting rhizobacteria (PGPR) and mycorrhizal fungi.
Furthermore, sugars can act as signaling molecules in the complex dialogue between plants and microbes. Fructose has been shown to influence gene expression in both plants and bacteria, affecting processes such as nutrient uptake, hormone synthesis, and defense responses. For instance, specific sugar concentrations can trigger or suppress the expression of genes involved in symbiotic relationships or pathogenic infections.
The modulation of metabolites in this interplay is a dynamic process. Plants can alter the composition of their root exudates in response to microbial colonization, and in turn, microbes metabolize these exudates, producing a new array of signaling molecules and effector proteins that can influence plant physiology.
The table below summarizes the potential roles of fructose in modulating metabolites during plant-microbe interactions.
| Interaction Type | Role of Fructose | Modulated Metabolites (Examples) | Organisms Involved (Examples) |
| Symbiosis | Carbon source for symbiont | Amino acids, organic acids, phytohormones | Legumes and Rhizobia, Plants and Mycorrhizal Fungi |
| Pathogenesis | Nutrient source for pathogen | Virulence factors, toxins, enzymes | Plants and pathogenic bacteria/fungi |
| Quorum Sensing | Signaling molecule | Autoinducers (e.g., N-acyl homoserine lactones) | Various soil bacteria |
| Plant Defense | Elicitor or suppressor of defense responses | Phytoalexins, reactive oxygen species, defense-related proteins | Plants and various microbes |
Advanced Analytical Techniques for β L Fructofuranose Research
Chromatographic Separation Methods for Fructans and Oligosaccharides
Chromatographic techniques are fundamental for the isolation and purification of fructans and related oligosaccharides from complex biological matrices. The choice of method depends on the degree of polymerization (DP), isomeric complexity, and the analytical goal.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fructans and oligosaccharides due to its high resolution and sensitivity. nih.gov Several HPLC modes are employed, each offering distinct advantages for separating these carbohydrates.
High-Performance Anion-Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a powerful method for the separation of high-DP fructans, capable of resolving oligosaccharides up to a DP of 80. researchgate.net This technique separates carbohydrates based on the oxyanion-forming capabilities of their hydroxyl groups at high pH. Porous graphitic carbon (PGC) columns are also utilized in HPLC, particularly when coupled with mass spectrometry, for the analysis of water-soluble carbohydrates, including fructans up to DP 20. researchgate.net
For less complex mixtures or for quantitative analysis of specific oligosaccharides, other HPLC methods are also effective. Size-exclusion chromatography (SEC) can provide information on the average degree of polymerization but does not separate individual monosaccharides or reveal linkage details. hmdb.caslu.se Additionally, methods using amino-bonded silica (B1680970) (NH2) columns are effective for separating smaller oligosaccharides like 1-kestose (B104855) and nystose. nih.gov
| HPLC Method | Stationary Phase/Column Type | Common Detector | Primary Application |
|---|---|---|---|
| High-Performance Anion-Exchange Chromatography (HPAEC) | Anion-exchange resin | Pulsed Amperometric Detection (PAD) | Separation of high-DP fructan oligomers |
| Porous Graphitic Carbon (PGC) HPLC | Graphitized carbon | Mass Spectrometry (MS) | Analysis of water-soluble carbohydrates, including fructans |
| Size-Exclusion Chromatography (SEC) | Porous polymer or silica gel | Refractive Index (RI) | Estimation of average degree of polymerization |
| Amino-Bonded Phase HPLC | Silica gel with bonded amino groups | Refractive Index (RI), Evaporative Light Scattering Detector (ELSD) | Separation of low-DP fructooligosaccharides |
Gas Chromatography (GC) for Structural Elucidation and Compositional Analysis
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a standard and powerful tool for determining the monosaccharide composition and glycosidic linkages within fructans and oligosaccharides. chemicalbook.comufrgs.br Due to the low volatility of carbohydrates, a crucial sample preparation step involving derivatization is required. ufrgs.br
The analytical process typically involves:
Hydrolysis: The fructan or oligosaccharide is first hydrolyzed, either through acidic or enzymatic methods, to break it down into its constituent monosaccharides. ufrgs.br
Derivatization: The resulting monosaccharides are then chemically modified to increase their volatility and thermal stability for GC analysis. Common derivatization procedures include permethylation followed by methanolysis and silylation. chemicalbook.com
Separation and Analysis: The derivatized monosaccharides are separated on the GC column and subsequently identified and quantified by the mass spectrometer based on their characteristic fragmentation patterns. chemicalbook.com
This linkage analysis allows for the determination of the positions of glycosidic bonds between the fructose (B13574) units (e.g., β(2-1) or β(2-6)) and the identification of branch points within the polymer chain. chemicalbook.com While highly informative for structural details, GC methods can be time-consuming due to the extensive sample preparation required. hmdb.caslu.se
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques provide detailed information about the three-dimensional structure, connectivity, and molecular weight of β-L-fructofuranose and its polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of oligosaccharides in solution, providing insights into their stereochemistry and conformation that are unobtainable by other methods. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals in the fructofuranosyl residues.
| NMR Parameter | Type of Information Obtained | Relevance to β-L-Fructofuranose Structure |
|---|---|---|
| ¹H and ¹³C Chemical Shifts | Identification of specific proton and carbon environments. | Assigns signals to each position in the fructofuranose ring and determines anomeric configuration. |
| Vicinal Coupling Constants (³JHH) | Dihedral angles between adjacent protons. | Determines the puckering and conformation of the furanose ring. |
| Nuclear Overhauser Effect (NOE) | Through-space distances between protons (typically <5 Å). | Elucidates the stereochemistry and the spatial arrangement of substituents and linked sugar units. |
Mass Spectrometry (MS) for Molecular Identification and Glycomics
Mass Spectrometry (MS) is a highly sensitive technique crucial for glycomics, enabling the rapid determination of the molecular weights of fructans and the sequence of monosaccharide units in oligosaccharides. Various ionization techniques are used, with Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) being the most common for carbohydrate analysis. auremn.org.brnih.gov
MALDI-Time-of-Flight (TOF)-MS is particularly useful for the rapid and accurate determination of the molecular weight and the degree of polymerization (DP) distribution of fructan polymers. researchgate.net ESI-MS, often coupled with liquid chromatography (LC-MS), allows for the separation of complex oligosaccharide mixtures prior to mass analysis, providing compositional information on individual components. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural detail through fragmentation analysis. By inducing fragmentation of a selected precursor ion, MS/MS experiments generate product ions resulting from glycosidic and cross-ring cleavages. The pattern of these fragment ions reveals the sequence of monosaccharides, branching patterns, and linkage positions within the oligosaccharide. auremn.org.br
X-ray Crystallography for Enzyme-Substrate Complex Analysis
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their crystalline state. While crystallizing flexible oligosaccharides like fructans is challenging, this technique is invaluable for studying the interactions between fructans and the enzymes that metabolize them, such as fructan 1-exohydrolase (1-FEH).
By co-crystallizing an enzyme with its fructan substrate or a substrate analog, researchers can visualize the enzyme-substrate complex. This provides a detailed snapshot of the active site, revealing the specific amino acid residues involved in substrate binding and catalysis. These structural insights are crucial for understanding the mechanism of enzymatic fructan degradation and for engineering enzymes with modified specificities or improved catalytic efficiency. The structure of 1-FEH IIa from Cichorium intybus, for example, has been determined, showing a fivefold β-propeller domain containing the active site and a cleft thought to be the fructan-binding site.
Integrated Analytical Platforms for Process Monitoring
The production and modification of β-L-fructofuranose and related fructans in industrial and research settings necessitate robust and efficient monitoring to ensure optimal yields and product quality. Integrated analytical platforms that allow for automated, real-time, or near-real-time analysis are crucial for process control. These systems offer significant advantages over traditional, time-consuming manual laboratory methods.
Automated Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA)
Automated flow injection analysis (FIA) and sequential injection analysis (SIA) are powerful techniques for the at-line and on-line monitoring of bioprocesses, including those involving β-L-fructofuranose. mdpi.comresearchgate.net These methods provide rapid and reproducible analysis with minimal sample and reagent consumption. researchgate.netresearchgate.net
Flow Injection Analysis (FIA) is an automated chemical analysis method where a sample is injected into a continuously flowing carrier stream that may contain reagents. wikipedia.orglibretexts.org The sample mixes with the reagents as it travels to a detector. wikipedia.org The key principles of FIA are reproducible sample injection, controlled dispersion of the sample zone, and precise timing from injection to detection. fu-berlin.de This technique is known for its high sample throughput and reliability. wikipedia.orgfu-berlin.de
Sequential Injection Analysis (SIA), a second generation of flow injection techniques, is based on programmable flow. sdr.com.au In a typical SIA system, precise volumes of sample and reagents are sequentially aspirated into a holding coil. researchgate.netlibretexts.org The flow is then reversed, pushing the stacked zones towards the detector, which promotes mixing and reaction. libretexts.org A significant advantage of SIA over FIA is its even lower consumption of reagents and generation of less waste, as it operates in a stop-flow mode when not analyzing a sample. researchgate.netsdr.com.au
Research Findings in Fructan-Related Process Monitoring
Recent research has demonstrated the successful application of a lab-made Sequential Injection Analysis (SIA) system for the at-line monitoring of β-fructofuranosidase activity, an enzyme that hydrolyzes fructans like those containing β-L-fructofuranose units. mdpi.comresearchgate.net In one study, an SIA system was developed to monitor the activity of this enzyme produced by the yeast Kluyveromyces marxianus in a bioreactor. mdpi.comresearchgate.net The system automatically sampled the bioreactor and analyzed the samples using the 3,5-dinitrosalicylic acid (DNS) method to detect the amount of fructose produced. mdpi.comresearchgate.net
The accuracy of this lab-made SIA system was validated by comparing its results with traditional off-line laboratory determinations performed in microplates. The findings showed a very high correlation between the two methods. mdpi.com
| Parameter | Value | Significance |
|---|---|---|
| Correlation Coefficient | 0.9999 | Indicates excellent agreement between the automated SIA system and the standard laboratory method. mdpi.com |
| Enzymatic Activity Error (High Concentration) | 0.07% | Demonstrates high accuracy of the SIA system when enzyme concentrations are high. mdpi.comresearchgate.net |
| Enzymatic Activity Error (Low Concentration) | 20.39% | Shows a higher error margin at lower enzyme concentrations, suggesting an area for further improvement. mdpi.comresearchgate.net |
The precision of the SIA system was also evaluated, with the standard deviation being a key metric.
| Sample Activity Level | Standard Deviation |
|---|---|
| Low Activity | 6.5% mdpi.com |
| High Activity | 3.56% mdpi.com |
| Mean | 5.03% mdpi.com |
These automated systems can be programmed for specific analytical protocols. The following table outlines a typical sequence for determining β-fructofuranosidase activity using an SIA system.
| Step | Action | Purpose |
|---|---|---|
| 1 | Aspirate sample from bioreactor | Introduction of the sample into the system. mdpi.com |
| 2 | Aspirate DNS reagent | Introduction of the analytical reagent. mdpi.com |
| 3 | Incubate in a heated reaction coil | To allow for the enzymatic reaction and color development. mdpi.com |
| 4 | Dispense to spectrophotometer | Transport of the reacted mixture to the detector. mdpi.com |
| 5 | Read absorbance at 540 nm | Quantification of the reaction product. mdpi.com |
The development and application of such integrated and automated analytical platforms like FIA and SIA are instrumental in advancing the research and production of β-L-fructofuranose and related compounds. They offer the potential for real-time process control, leading to improved efficiency, consistency, and product quality. mdpi.comresearchgate.net
Theoretical and Computational Studies of β L Fructofuranose
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like β-L-fructofuranose. These methods allow for the exploration of conformational landscapes and interactions with other molecules at an atomic level.
Conformational Analysis of Fructofuranose Rings
The five-membered furanose ring of β-L-fructofuranose is not planar and exhibits significant flexibility, adopting a range of puckered conformations. This puckering is crucial for its biological activity and recognition by enzymes. The conformational space of the fructofuranose ring is often described by pseudorotation, a concept that characterizes the continuous transitions between different puckered forms. The two primary modes of puckering are the envelope (E) and twist (T) conformations.
Molecular dynamics simulations have been employed to explore the free energy landscape of fructofuranose ring puckering. researchgate.net These simulations reveal the relative energies of different conformations and the energy barriers between them. The puckering can be quantified using Cremer-Pople parameters, which describe the degree of puckering and the phase of the pseudorotation cycle. Studies on related furanosides have shown that the conformational equilibrium is influenced by factors such as the anomeric effect and steric interactions between substituents. nih.gov While specific data for β-L-fructofuranose is less common, studies on β-D-fructofuranose provide valuable insights into the expected conformational behavior. researchgate.netresearchgate.net
| Puckering Descriptor | Typical Phase Angle (P) | Description |
|---|---|---|
| North (N) | 0° ± 18° | C3'-endo-C2'-exo twist |
| East (E) | 90° ± 18° | C4'-exo-C3'-endo twist |
| South (S) | 180° ± 18° | C2'-endo-C3'-exo twist |
| West (W) | 270° ± 18° | C3'-exo-C4'-endo twist |
Protein-Ligand Interaction Modeling in Enzyme Active Sites
Understanding how β-L-fructofuranose interacts with the active sites of enzymes is fundamental to elucidating their catalytic mechanisms. Molecular docking and molecular dynamics simulations are extensively used to model these interactions. These computational techniques predict the binding mode of the ligand within the enzyme's active site and identify the key amino acid residues involved in binding.
Enzymes such as fructosyltransferases and inulinases, which utilize fructose-containing substrates, have been the focus of such modeling studies. nih.govresearchgate.net Docking simulations can predict the binding affinity and orientation of β-L-fructofuranose, highlighting the importance of hydrogen bonds and van der Waals interactions in stabilizing the enzyme-substrate complex. For example, studies on fructosyltransferases have identified key aspartate and glutamate residues in the active site that are crucial for substrate binding and catalysis. researchgate.net Molecular dynamics simulations can further refine these models by exploring the dynamic nature of the interaction and the conformational changes that may occur upon ligand binding.
| Enzyme Class | Key Interacting Residues (Examples) | Interaction Type |
|---|---|---|
| Fructosyltransferases | Asp, Glu, Arg, Tyr | Hydrogen bonding, electrostatic interactions |
| Inulinases | Asp, Glu, Trp | Hydrogen bonding, hydrophobic interactions |
| Fructokinases | Asp, Gly, Asn | Hydrogen bonding, coordination with Mg2+ |
Quantum Chemical Investigations of Reactivity and Stability
Quantum chemical methods provide a detailed understanding of the electronic structure, reactivity, and stability of molecules like β-L-fructofuranose. These calculations offer insights that are often inaccessible through experimental methods alone.
Electronic Structure Calculations and Anomeric Effects
The stability of different conformers of β-L-fructofuranose is significantly influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in fructofuranose) to adopt an axial orientation, which is counterintuitive from a purely steric perspective. This effect arises from a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond. scripps.edu
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can quantify the energetic contribution of the anomeric effect. Natural Bond Orbital (NBO) analysis is a powerful tool used to dissect the electronic interactions within the molecule and provide a quantitative measure of the hyperconjugative stabilization. rsc.orgresearchgate.net These calculations help to explain the observed conformational preferences of the fructofuranose ring and the relative stabilities of its anomers. researchgate.net
| NBO Interaction (Donor -> Acceptor) | Interaction Type | Typical Stabilization Energy (kcal/mol) |
|---|---|---|
| LP(Oring) -> σ(C2-O2) | Endo-anomeric effect | ~3-5 |
| LP(O2) -> σ(C2-Oring) | Exo-anomeric effect | Variable, depends on glycosidic linkage |
Bioinformatics and Metabolic Network Reconstruction
Bioinformatics plays a crucial role in understanding the metabolic fate of β-L-fructofuranose within a biological system. By integrating genomic, transcriptomic, and metabolomic data, it is possible to reconstruct and analyze the metabolic networks in which this sugar participates.
Computational Approaches for Pathway Identification and Analysis
The metabolic pathways involving L-fructose are not as well-characterized as those for its D-enantiomer. Computational approaches are therefore essential for identifying and analyzing these pathways in various organisms. Genome-scale metabolic models (GEMs) are comprehensive in silico representations of an organism's metabolism that can be used to predict metabolic fluxes and identify essential genes and reactions. youtube.comnih.govplos.org
Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide a wealth of information on metabolic pathways and the enzymes that catalyze the reactions. kegg.jpkegg.jp By searching these databases for enzymes with predicted activity towards L-fructose or its derivatives, potential metabolic pathways can be identified. researchgate.net Furthermore, comparative genomics can be used to infer the presence of L-fructose metabolic pathways in different organisms by identifying homologous genes to those known to be involved in L-fructose metabolism in other species. researchgate.net These computational methods are invaluable for mapping the metabolic landscape of β-L-fructofuranose and understanding its biological roles. nih.gov
| Pathway | Key Enzyme(s) | Metabolic Product(s) |
|---|---|---|
| L-Fructose phosphorylation | Fructokinase | L-Fructose-1-phosphate |
| L-Fructose-1-phosphate cleavage | Aldolase (B8822740) | Dihydroxyacetone phosphate (B84403), Glyceraldehyde |
| Alternative L-fructose metabolism | Mannitol-2-dehydrogenase | Mannitol (B672) |
Predictive Modeling of Metabolic Fluxes and Enzyme Mechanisms
Computational and theoretical studies are essential for unraveling the complex behavior of molecules like β-L-fructofuranose within biological systems. While specific research on the L-isomer is limited due to its lower natural abundance compared to its D-counterpart, the principles of predictive modeling developed for β-D-fructofuranose metabolism provide the foundational framework. These models allow researchers to simulate metabolic pathways and elucidate the intricate mechanisms of enzymes that interact with fructofuranose residues.
Predictive Modeling of Metabolic Fluxes
Metabolic flux analysis is a powerful computational method used to quantify the flow of metabolites through a network of biochemical reactions at a steady state. nilssonlab.se By understanding these fluxes, scientists can predict how an organism's metabolism will respond to genetic or environmental changes.
Flux Balance Analysis (FBA)
Flux Balance Analysis (FBA) is a primary technique used to simulate metabolism. wikipedia.org It relies on a genome-scale reconstruction of an organism's metabolic network, which is represented mathematically by a stoichiometric matrix. researchgate.net FBA calculates the flow of metabolites through the network by optimizing a specific objective function, such as the maximization of biomass production, under the assumption of a steady state where the production and consumption of intracellular metabolites are balanced. nilssonlab.seresearchgate.net
For example, metabolic flux analysis has been used to compare the intracellular flux distributions in Corynebacterium glutamicum when cultured on glucose versus fructose (B13574). nih.gov Such studies revealed that the pathway utilization differs significantly depending on the carbon source; when fructose is the substrate, the flux through the pentose (B10789219) phosphate pathway (PPP) is markedly decreased compared to when glucose is used. nih.gov This is largely due to fructose entering the glycolytic pathway primarily at the level of fructose 1,6-bisphosphate. nih.gov Similarly, 13C Metabolic Flux Analysis (13C-MFA) has been employed to investigate the nutritional physiology of bovine embryos, tracing the contribution of labeled glucose and fructose to central metabolic pathways. nih.gov
Table 1: Key Components of a Flux Balance Analysis (FBA) Model
| Component | Description | Role in Modeling Fructose Metabolism |
| Metabolic Network Reconstruction | A comprehensive map of all known metabolic reactions in an organism, derived from genomic and biochemical data. | Includes all pathways capable of utilizing β-fructofuranose, such as glycolysis and the pentose phosphate pathway. |
| Stoichiometric Matrix (S) | A matrix representing the stoichiometry of all reactions in the network. Each row corresponds to a metabolite and each column to a reaction. researchgate.net | Defines the precise quantitative relationships between substrates (e.g., fructose-6-phosphate) and products in each enzymatic step. |
| Flux Vector (v) | A vector containing the rates (fluxes) of all reactions in the network. These are the unknown variables to be solved for. researchgate.net | Represents the rate of flow of fructose-derived metabolites through different pathways. |
| Steady-State Assumption (S·v = 0) | The core assumption of FBA, stating that the concentration of intracellular metabolites remains constant over time. wikipedia.orgresearchgate.net | Ensures that the rate of production of any intermediate in fructose metabolism equals its rate of consumption. |
| Constraints | Upper and lower bounds placed on reaction fluxes, based on factors like nutrient availability or thermodynamic feasibility. | Can simulate specific conditions, such as the uptake rate of fructose from the environment. |
| Objective Function (Z) | A specific metabolic objective that the cell is assumed to be optimizing, most commonly the production of biomass. | Used to predict the most likely flux distribution that supports a cellular goal, such as maximal growth on a fructose substrate. |
Predictive Modeling of Enzyme Mechanisms
Computational models are crucial for understanding the catalytic mechanisms of enzymes that process β-fructofuranose-containing substrates, such as sucrose (B13894) and fructans. These enzymes primarily include β-fructofuranosidases and fructosyltransferases.
Kinetic Modeling
Kinetic models, often based on the Michaelis-Menten equation, describe the rates of enzyme-catalyzed reactions. teachmephysiology.com For enzymes acting on fructofuranosides, these models can be complex, needing to account for both hydrolysis (breakdown of the substrate) and transfructosylation (transfer of a fructose unit to an acceptor molecule). jst.go.jpnih.gov
For instance, a kinetic model was developed to describe the synthesis of fructo-oligosaccharides (FOS) from sucrose using fructosyltransferase, which involved a five-step, ten-parameter model that included the effects of glucose inhibition. researchgate.net In another study, the mechanism for producing lactosucrose using β-fructofuranosidase from Arthrobacter sp. K-1 was found to be an ordered bi-bi type, where sucrose binds first to the enzyme. jst.go.jpnih.gov The reaction rate constants and Michaelis constants were determined by fitting experimental data to the proposed rate equations. jst.go.jpnih.gov
Kinetic parameters derived from these models, such as the Michaelis constant (K_m) and the catalytic constant (k_cat), provide quantitative measures of enzyme performance with different substrates. oup.com
Table 2: Kinetic Parameters of β-Fructofuranosidase from Rhodotorula dairenensis for Different Substrates
| Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mM⁻¹) |
| Sucrose | 1.2 ± 0.1 | 148.8 ± 2.4 | 425.6 | 354.7 |
| 1-Kestose (B104855) | 48.0 ± 2.1 | 100.9 ± 1.8 | 288.6 | 6.0 |
| Source: Adapted from kinetic data presented for the enzyme from Rhodotorula dairenensis. oup.com |
Structural and Mechanistic Analysis
Beyond kinetics, computational analysis of protein sequences and structures provides insight into enzyme evolution and function. A computational study of 91 fructosyltransferase sequences from plants, fungi, and bacteria, all belonging to the glycoside hydrolase families GH32 and GH68, helped to identify conserved characteristics within the catalytic domains. nih.gov Such analyses are critical for understanding substrate affinity and can be used to identify new fructosyltransferases or to engineer existing ones for industrial applications. nih.gov
Emerging Research Directions and Future Perspectives
Novel Biocatalyst Development and Enzyme Engineering for Specific Fructosylation
The enzymatic synthesis and modification of carbohydrates are cornerstones of modern biotechnology. However, the vast majority of existing enzymes, such as fructosyltransferases and β-fructofuranosidases, have evolved to recognize and process D-sugars. Consequently, there is a significant gap in the availability of biocatalysts for the specific fructosylation of or with beta-L-fructofuranose.
Future research in this area will likely focus on two main strategies: the discovery of novel enzymes and the engineering of existing ones. The search for novel biocatalysts may involve screening microbial genomes from diverse environments for enzymes with promiscuous activities or those that naturally process rare L-sugars. While naturally occurring enzymes that act on L-fructose are not common, some have been identified, opening the door to further exploration.
Enzyme engineering represents a more targeted approach. Directed evolution and rational design could be employed to alter the substrate specificity of known fructosylating enzymes. For instance, researchers could target the active site residues of a β-fructofuranosidase to accommodate the mirror-image stereochemistry of L-fructose. This would involve creating mutant libraries and developing high-throughput screening methods to identify variants capable of utilizing this compound as either a donor or an acceptor substrate. Success in this area would enable the synthesis of novel L-fructooligosaccharides and other L-sugar derivatives with unique properties.
Table 1: Potential Enzyme Engineering Strategies for this compound Fructosylation
| Strategy | Description | Key Challenges |
| Directed Evolution | Involves iterative rounds of random mutagenesis and screening to evolve enzymes with desired properties. | Development of sensitive and high-throughput screening assays for L-fructose activity. |
| Rational Design | Utilizes knowledge of enzyme structure and function to make specific, targeted mutations in the active site. | Limited structural data on enzymes that might have promiscuous activity towards L-sugars. |
| Substrate Walking | Gradually adapting an enzyme to a new substrate by exposing it to intermediate structures. | The significant stereochemical difference between D- and L-fructose may be too large a leap for some enzymes. |
Systems-Level Understanding of Carbohydrate Metabolism and Interconversions
Our understanding of carbohydrate metabolism is predominantly based on D-sugars. The metabolic pathways for D-fructose, for instance, are well-characterized, involving enzymes like fructokinase and aldolase (B8822740) B in the liver. Due to the high stereospecificity of these enzymes, it is widely accepted that this compound would not be a substrate for these pathways. This lack of metabolic recognition is a key feature of L-sugars.
A systems-level understanding of how an organism responds to the introduction of this compound is a nascent field of inquiry. Research in this area would involve tracing the fate of labeled this compound in cellular and animal models. Such studies would likely confirm its limited absorption and metabolism, providing a clearer picture of its potential as a non-caloric sweetener or a metabolically inert tracer.
The enzymatic interconversion of D- and L-sugars is another area of interest. While not a direct metabolic pathway, the ability to convert abundant D-sugars into their rare L-counterparts is of significant biotechnological interest. This is typically achieved through multi-step enzymatic processes involving oxidoreductases. A deeper understanding of the enzymes and pathways that could facilitate the conversion of a common precursor into this compound would be a significant advancement.
Development of Analytical Tools for Complex Carbohydrate Systems
The analysis of complex carbohydrate systems is challenging due to the structural diversity and isomeric complexity of sugars. The development of robust analytical tools is crucial for advancing research in all areas of glycoscience. While methods for the analysis of D-fructose are well-established, specific tools for the detection and quantification of this compound, especially in complex mixtures, are less developed.
Future research in this domain will likely focus on adapting existing analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the specific analysis of L-sugars. Chiral chromatography columns that can separate D- and L-enantiomers will be essential for these applications. Additionally, the development of specific enzymatic assays using engineered L-fructose-specific enzymes could provide a highly sensitive and specific method for quantifying this compound.
Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy will continue to play a vital role in the structural elucidation of novel L-sugar-containing molecules. The creation of comprehensive spectral libraries for L-sugars and their derivatives will be a valuable resource for the research community.
Table 2: Analytical Techniques for the Study of this compound
| Technique | Application | Future Development Needs |
| Chiral HPLC | Separation and quantification of L- and D-fructose enantiomers. | Optimization of column chemistries and mobile phases for improved resolution. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural analysis of L-glycans. | Development of fragmentation libraries specific to L-sugars. |
| NMR Spectroscopy | Detailed structural elucidation of this compound and its derivatives. | Establishment of comprehensive NMR databases for L-carbohydrates. |
| Enzymatic Assays | Specific detection and quantification of this compound. | Discovery or engineering of enzymes with high specificity for L-fructose. |
Q & A
Basic Research Questions
Q. How can beta-L-fructofuranose be distinguished from other fructose isomers in experimental settings?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants (e.g., ) and chemical shifts. For instance, NMR can confirm the this compound configuration by identifying characteristic signals for the furanose ring and substituents . X-ray crystallography is also effective for structural validation, as seen in single-crystal studies of similar fructofuranose derivatives .
Q. What experimental techniques are essential for characterizing the purity of this compound in synthetic samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. Pair this with mass spectrometry (MS) for molecular weight confirmation (e.g., 846.91 g/mol for derivatives) and infrared (IR) spectroscopy to verify functional groups. Batch consistency should align with JECFA specifications for enzymatic preparations, ensuring no contaminants interfere with downstream applications .
Q. How do researchers confirm the prebiotic activity of this compound derivatives in vitro?
- Methodological Answer : Perform microbial co-culture assays using gut microbiota models (e.g., Bifidobacterium spp.). Measure short-chain fatty acid (SCFA) production via gas chromatography (GC) and quantify bacterial growth rates spectrophotometrically. Compare results to control groups lacking fructofuranose derivatives to isolate prebiotic effects .
Advanced Research Questions
Q. What computational methods are used to analyze the conformational dynamics of this compound in aqueous solutions?
- Methodological Answer : Molecular mechanics calculations (e.g., MMP2) model low-energy conformers, such as the envelope and twist forms. Energy minima (<0.5 kcal/mol above baseline) are validated against crystallographic data. Puckering coordinates (amplitude and phase) derived from Cremer-Pople ring analysis quantify nonplanar distortions .
Q. How can NMR spectroscopy resolve contradictions in this compound binding mechanisms with boronated drugs?
- Methodological Answer : Use - and -NMR to monitor upfield shifts in aromatic protons and coupling constants. For example, in L-p-boronophenylalanine complexes, values confirm fructofuranose adopts a 2,3,6-(p-phenylalanylorthoboronate) structure, excluding alternative tautomers .
Q. What experimental designs are optimal for studying beta-fructofuranosidase transfructosylation activity?
- Methodological Answer : Design kinetic assays with sucrose as substrate, measuring glucose release (via glucose oxidase-peroxidase kits) and short-chain fructooligosaccharide (scFOS) formation (via LC-MS). Vary pH, temperature, and enzyme concentration to map activity thresholds. Include controls with competitive inhibitors (e.g., Tris) to isolate transfructosylation from hydrolysis .
Q. How do researchers reconcile discrepancies between computational predictions and crystallographic data for fructofuranose conformers?
- Methodological Answer : Perform free-energy perturbation (FEP) simulations to account for solvent effects and entropy. Compare results to single-crystal diffraction datasets, focusing on puckering parameters (e.g., pseudorotation phase angles). Discrepancies often arise from crystal packing forces absent in simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
